4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-phenyl-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes ethoxybenzoyl, hydroxy, isopropoxypropyl, and phenyl groups
Preparation Methods
The synthesis of 4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the ethoxybenzoyl and isopropoxypropyl intermediates, followed by their condensation with a pyrrole derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Ethyl 2-[(4-ethoxybenzoyl)imino]-1-(3-isopropoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate .
- N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C25H29NO5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(3-propan-2-yloxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO5/c1-4-30-20-13-11-19(12-14-20)23(27)21-22(18-9-6-5-7-10-18)26(25(29)24(21)28)15-8-16-31-17(2)3/h5-7,9-14,17,22,27H,4,8,15-16H2,1-3H3/b23-21- |
InChI Key |
ULHFHOZQACRLOL-LNVKXUELSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=CC=C3)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=CC=C3)O |
Origin of Product |
United States |
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